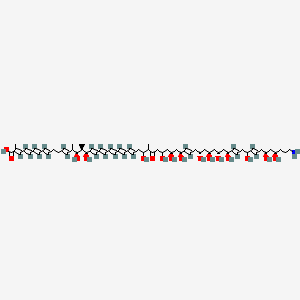

60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid

概要

説明

リニアマイシンAは、ストレプトマイセス属細菌によって産生されるポリエーテル系抗生物質です。当初は抗真菌代謝物として分類されていましたが、その後、抗菌性も有することが判明しました。 リニアマイシンAは、グラム陽性菌、特に枯草菌において、細胞溶解とコロニーの分解を引き起こすことが知られています .

作用機序

リニアマイシンAは、細菌の細胞質膜を標的にして作用を発揮します。膜の急速な脱分極を引き起こし、膜電位と細胞生存率の低下につながります。 この膜標的メカニズムは、細胞壁を標的とする抗生物質とは異なります . リニアマイシンAは脂質二重層を破壊し、細胞溶解と分解を引き起こします .

生化学分析

Biochemical Properties

Linearmycin A has been found to cause cellular lysis and colony degradation of the Gram-positive bacterium Bacillus subtilis . It inhibits the growth of all Gram-positive bacteria tested, but lysis was limited to some Bacillus species . The compound’s exposure causes changes consistent with rapid depolarization of the B. subtilis cytoplasmic membrane, which was correlated with a loss of viability .

Cellular Effects

Linearmycin A exerts its effects by causing rapid depolarization of the cytoplasmic membrane of cells . This leads to a loss of viability, suggesting that the compound has a significant impact on cell function . It has been shown to cause cellular lysis even when cellular metabolism and growth were inhibited .

Molecular Mechanism

The molecular mechanism of Linearmycin A involves its ability to disrupt lipid bilayers without any other cellular components . This disruption is believed to be the cause of the rapid depolarization of the cytoplasmic membrane observed in cells exposed to the compound . This suggests that the cytoplasmic membrane is the direct antibacterial target of Linearmycin A .

Transport and Distribution

Linearmycin A is incorporated into extracellular vesicles by Streptomyces sp. strain Mg1 . These vesicles are capable of lysing B. subtilis . This suggests that the compound is transported and distributed within cells and tissues via extracellular vesicles .

準備方法

合成経路と反応条件: リニアマイシンAは、1分子のγ-アミノ酪酸、24分子の酢酸、4分子のプロピオン酸を組み込むポリカチド経路によって合成されます . リニアマイシンAの生合成には、リニアポリエーテル構造の形成を促進する酵素群が複雑に関与しています。

工業生産方法: リニアマイシンAの工業生産は、通常、ストレプトマイセス属を制御された発酵条件下で培養することを伴います。細菌は栄養豊富な培地で培養され、抗生物質は培養上清から抽出されます。 生産プロセスには、温度、pH、栄養素の利用可能性などの生育条件を最適化して収量を最大化することが含まれる場合があります .

化学反応の分析

反応の種類: リニアマイシンAは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、生物活性を高めるために不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、リニアマイシンAに含酸素官能基を導入することができます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、分子内の特定の官能基を還元するために使用できます。

置換: 求核置換反応は、水酸化ナトリウムやシアン化カリウムなどの試薬を使用して、特定の官能基を求核剤で置換することができます。

生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は生物活性が変化したリニアマイシンAの還元型を生成する可能性があります .

4. 科学研究への応用

リニアマイシンAは、以下のを含む、幅広い科学研究への応用があります。

科学的研究の応用

Linearmycin A has a wide range of scientific research applications, including:

Chemistry: Linearmycin A is used as a model compound for studying polyketide biosynthesis and the mechanisms of antibiotic action.

Biology: In biological research, linearmycin A is employed to investigate bacterial competition and the role of specialized metabolites in microbial interactions.

Medicine: Linearmycin A’s antibacterial and antifungal properties make it a potential candidate for developing new antibiotics.

類似化合物との比較

リニアマイシンAは、アムホテリシンBやナイスタチンなどの他のポリエーテル系抗生物質と構造的に似ています。 リニア構造と特定の生物活性は異なります . 環状ポリエーテルとは異なり、リニアマイシンAは、アミノ基とカルボン酸基で終わる長いリニア構造を持っています .

類似化合物:

アムホテリシンB: 抗真菌活性を有する環状ポリエーテル系抗生物質。

ナイスタチン: 真菌感染症の治療に使用される別の環状ポリエーテル系抗生物質。

ECO-02301: 抗真菌活性を有するリニアポリエーテル系抗生物質.

リニアマイシンAのユニークなリニア構造と細菌膜を標的とする能力は、科学研究と潜在的な治療用途にとって貴重な化合物となっています。

生物活性

The compound known as 60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid is a complex polyene antibiotic derived from the genus Streptomyces. Its unique structure and functional groups contribute to its significant biological activities.

Chemical Structure and Properties

- Molecular Formula : C64H101NO16

- Molecular Weight : 1140.5 g/mol

- IUPAC Name : 60-amino-15S... (full name as provided)

This compound features multiple hydroxyl groups and a complex hydrocarbon backbone that may influence its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various bacteria. For instance:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 3.1 µg/mL.

- Escherichia coli : MIC of 1.6 µg/mL.

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. The presence of multiple hydroxyl groups may enhance its ability to interact with lipid bilayers.

Case Studies

-

Study on Antibacterial Efficacy :

- A study conducted on Streptomyces extracts containing this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Results showed a dose-dependent response with increased efficacy at higher concentrations.

-

Toxicology Assessment :

- Toxicological evaluations have indicated that while the compound is effective against bacteria at low doses, higher concentrations may exhibit cytotoxicity in mammalian cell lines. Further studies are needed to determine safe therapeutic windows for potential clinical applications.

Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli with MIC values of 3.1 µg/mL and 1.6 µg/mL respectively. |

| Mechanism of Action | Disruption of cell membrane integrity; inhibition of metabolic pathways. |

| Toxicity | Cytotoxic effects observed at high concentrations; further research required for safe dosage recommendations. |

特性

IUPAC Name |

(2E,4E,6E,8E,12E,15S,16S,17R,18E,20E,22E,24E,26E,35S,37S,38E,41R,43S,45R,47S,48E,52E,55S,57R)-60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)/b7-5+,10-6+,12-8+,13-9+,18-14+,20-16+,21-17+,27-19+,29-23+,32-24+,34-25+,37-22+,47-28+/t46?,48?,49-,50?,51-,52+,53+,54+,55+,56-,57-,58+,59?,60?,61+,63-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAYEICQQMDOQQ-SFBFHZDRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCCC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(C[C@@H](C[C@@H](/C=C/C[C@H](C[C@@H](C[C@H](C[C@@H](/C=C/CC(/C=C/C[C@@H](C[C@@H](CCCN)O)O)O)O)O)O)O)O)O)O)O)O)[C@H](C(C)/C=C/CC/C=C/C=C/C=C/C=C(\C)/C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H101NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1140.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。